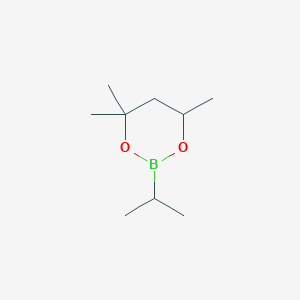
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C9H19BO3. It is a cyclic boronate ester, which is often used in organic synthesis due to its unique reactivity and stability. The compound is characterized by its boron atom bonded to two oxygen atoms, forming a dioxaborinane ring, with isopropyl and trimethyl substituents enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized through the reaction of boronic acids with diols. A common method involves the reaction of trimethyl borate with isopropyl alcohol under acidic conditions, followed by cyclization to form the dioxaborinane ring. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronate ester to boranes or other reduced boron species.
Substitution: The isopropyl and trimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or alcohols, and may be catalyzed by transition metals or Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction may produce boranes. Substitution reactions can introduce various functional groups, leading to a wide range of boron-containing compounds.
Scientific Research Applications
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds and as a precursor for other boron-containing compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with oxygen, nitrogen, and other electron-rich atoms, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic and catalytic processes, where the compound acts as a versatile intermediate or catalyst.
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
4,4,6-Trimethyl-1,3,2-dioxaborinane: Lacks the isopropyl group, resulting in different chemical properties and uses.
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane: An isomer with similar applications but distinct reactivity due to the different arrangement of atoms.
Uniqueness
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
66128-18-5 |
|---|---|
Molecular Formula |
C9H19BO2 |
Molecular Weight |
170.06 g/mol |
IUPAC Name |
4,4,6-trimethyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H19BO2/c1-7(2)10-11-8(3)6-9(4,5)12-10/h7-8H,6H2,1-5H3 |
InChI Key |
SRRQSLBJDXLMKG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



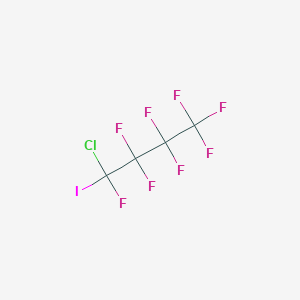
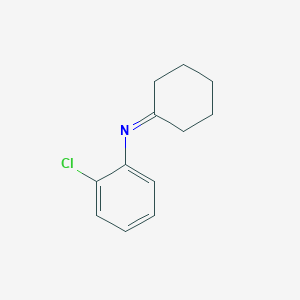
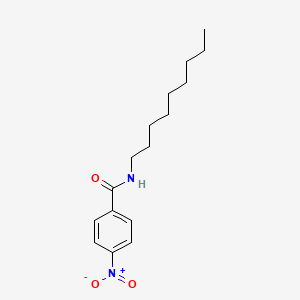
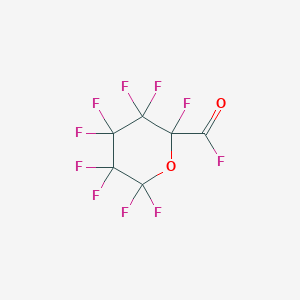
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
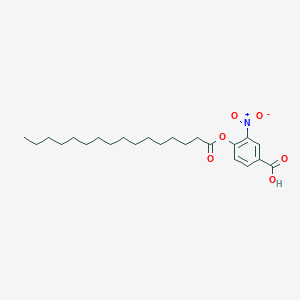
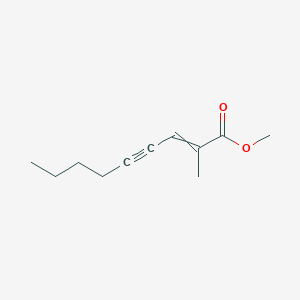
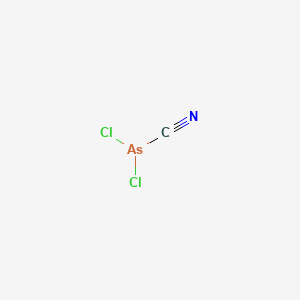

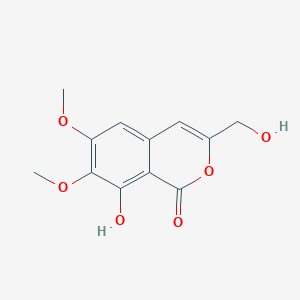

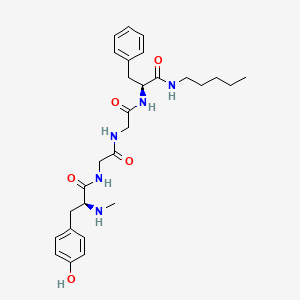
![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
